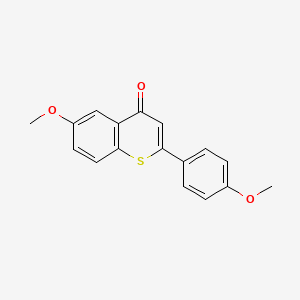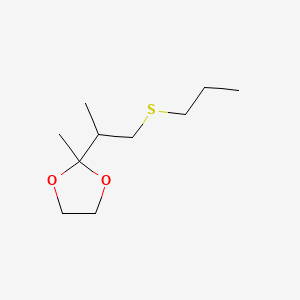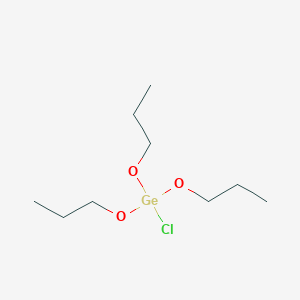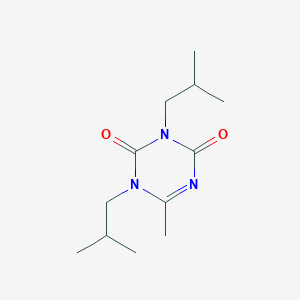
(Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one is an organic compound that features a quinoline ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one typically involves the condensation of 4-nitrobenzaldehyde with 4-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one can undergo various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Reduction: The major product is (Z)-1-(4-aminophenyl)-3-quinolin-4-ylprop-2-en-1-one.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one can be used as a building block for more complex molecules.
Biology and Medicine
It can be used in the development of new drugs, particularly those targeting specific enzymes or receptors .
Industry
In material science, this compound can be used in the development of new materials with specific electronic or optical properties. Its conjugated system makes it suitable for use in organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of (Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the quinoline ring can interact with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
4-nitrophenyl acetate: Used in enzymatic assays and as a substrate for esterases.
4-nitrophenyl phosphate: Used as a chromogenic substrate for phosphatase assays.
4-nitrophenyl formate: Used for the formylation of amino groups in peptides.
Uniqueness
(Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one is unique due to the presence of both a nitrophenyl group and a quinoline ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and material science.
Properties
CAS No. |
93656-30-5 |
|---|---|
Molecular Formula |
C18H12N2O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H12N2O3/c21-18(14-5-8-15(9-6-14)20(22)23)10-7-13-11-12-19-17-4-2-1-3-16(13)17/h1-12H/b10-7- |
InChI Key |
MDPNIEWCQQIJPW-YFHOEESVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C\C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)


![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)

![4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B14346889.png)

![1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B14346904.png)






